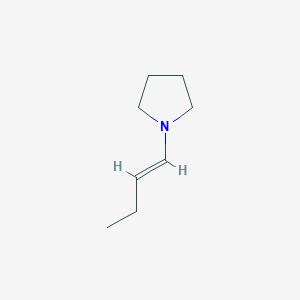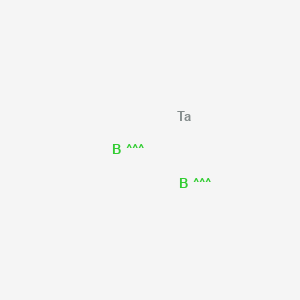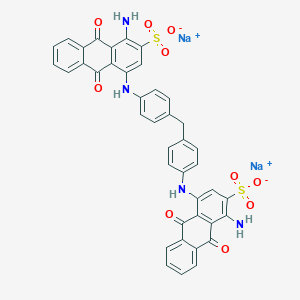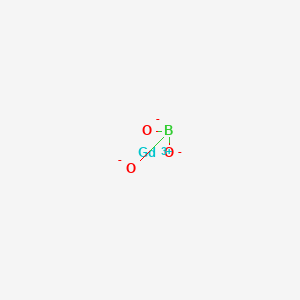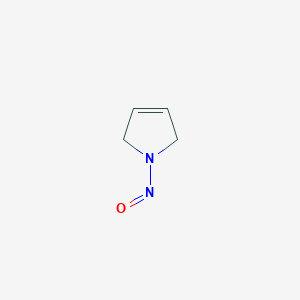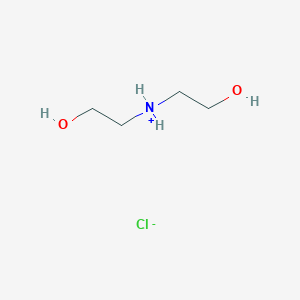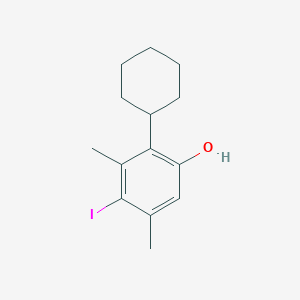
(1-Pentylheptyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Pentylheptyl)cyclohexane is a chemical compound that belongs to the class of cyclohexanes. It is also known as PCCH and is used in various scientific research applications. The compound is synthesized using a specific method and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (1-Pentylheptyl)cyclohexane is not fully understood, but it is believed to act on the endocannabinoid system by binding to cannabinoid receptors. The compound has a high affinity for the CB1 receptor, which is found in the central nervous system, and the CB2 receptor, which is found in the immune system. The activation of these receptors by (1-Pentylheptyl)cyclohexane leads to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (1-Pentylheptyl)cyclohexane include analgesia, sedation, hypothermia, and appetite stimulation. The compound also has anti-inflammatory and neuroprotective properties. These effects are mainly due to the activation of the endocannabinoid system by (1-Pentylheptyl)cyclohexane.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Pentylheptyl)cyclohexane in lab experiments include its high potency, selectivity, and stability. The compound is also easy to synthesize and purify. However, the limitations of using (1-Pentylheptyl)cyclohexane in lab experiments include its high cost and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (1-Pentylheptyl)cyclohexane. One direction is the development of new drugs based on the compound for the treatment of various diseases, such as chronic pain and inflammation. Another direction is the study of the structure-activity relationship of (1-Pentylheptyl)cyclohexane and its analogs to better understand its mechanism of action. Additionally, the use of (1-Pentylheptyl)cyclohexane in the synthesis of other compounds, such as cannabinoids and synthetic cathinones, can also be explored.
Conclusion:
In conclusion, (1-Pentylheptyl)cyclohexane is a chemical compound that has various scientific research applications. The compound is synthesized using a specific method and has unique biochemical and physiological effects. The mechanism of action of the compound is not fully understood, but it is believed to act on the endocannabinoid system. The advantages of using (1-Pentylheptyl)cyclohexane in lab experiments include its high potency, selectivity, and stability, while the limitations include its high cost and the lack of understanding of its mechanism of action. There are several future directions for the study of (1-Pentylheptyl)cyclohexane, such as the development of new drugs and the study of its structure-activity relationship.
Synthesemethoden
The synthesis of (1-Pentylheptyl)cyclohexane involves the reaction of cyclohexanone with 1-bromopentane, followed by the reduction of the intermediate product with sodium borohydride. The final product is obtained through a purification process, which involves chromatography and distillation. The purity of the product is determined through various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
(1-Pentylheptyl)cyclohexane is used in various scientific research applications, such as the study of the endocannabinoid system and the development of new drugs for the treatment of various diseases. The compound is also used in the synthesis of other compounds, such as cannabinoids and synthetic cathinones.
Eigenschaften
CAS-Nummer |
13151-86-5 |
|---|---|
Produktname |
(1-Pentylheptyl)cyclohexane |
Molekularformel |
C18H36 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
dodecan-6-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
WVSLTHYDXYKDSO-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCC(CCCCC)C1CCCCC1 |
Synonyme |
(1-Pentylheptyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



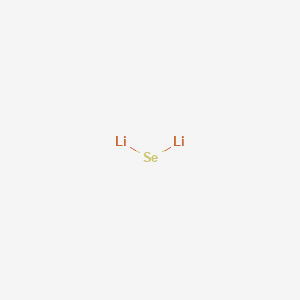
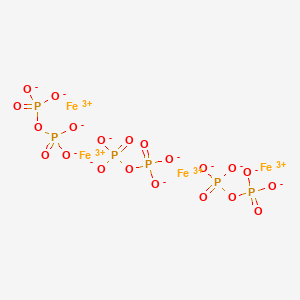
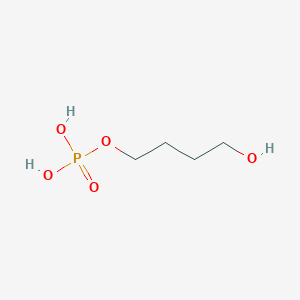
![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
